(4-Aminocyclohexyl)urea hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

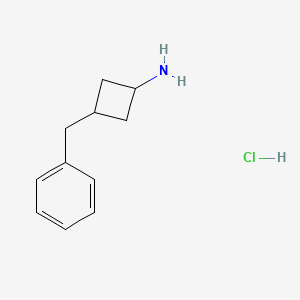

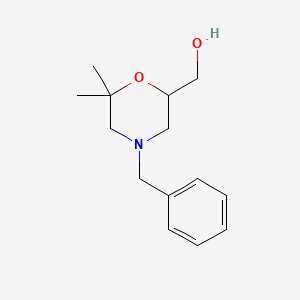

(4-Aminocyclohexyl)urea hydrochloride is a chemical compound with the CAS Number: 1443982-04-4 . It has a molecular weight of 193.68 and its IUPAC name is 1-(4-aminocyclohexyl)urea hydrochloride .

Synthesis Analysis

A method for the synthesis of N-substituted ureas, which could potentially include (4-Aminocyclohexyl)urea hydrochloride, involves the nucleophilic addition of amines to potassium isocyanate in water without the need for an organic co-solvent . This method has been found to be suitable for the gram-scale synthesis of molecules with commercial applications .Molecular Structure Analysis

The InChI code for (4-Aminocyclohexyl)urea hydrochloride is 1S/C7H15N3O.ClH/c8-5-1-3-6(4-2-5)10-7(9)11;/h5-6H,1-4,8H2,(H3,9,10,11);1H . The InChI key is VYCWGXSOZANZSC-UHFFFAOYSA-N .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

- (4-Aminocyclohexyl)urea hydrochloride has been utilized in the synthesis of efficient target-oriented inhibitors for human soluble epoxide hydrolase (sEH), characterized by reduced melting points and increased solubility in water. This highlights its role in developing potential therapeutic agents through chemical modifications (Butov, Burmistrov, & Danilov, 2017).

Molecular Interactions and Complex Formation

- Research into the complexation and unfolding of heterocyclic ureas reveals that (4-Aminocyclohexyl)urea hydrochloride derivatives can equilibrate with multiply hydrogen-bonded sheet-like structures, indicating its importance in understanding molecular self-assembly and folding mechanisms (Corbin, Zimmerman, & Thiessen, 2001).

Inhibitory Activity Against Urease

- The compound's derivatives have been explored as urease inhibitors, a property beneficial for developing drugs to treat infections caused by Helicobacter pylori and Proteus species in the gastric and urinary tracts. This underscores its potential in addressing significant health concerns (Kosikowska & Berlicki, 2011).

Protein Denaturation and Stability

- Studies on the effects of urea and its derivatives on protein interactions shed light on their role in denaturing agents, providing valuable insights into protein folding and stability. This is critical for understanding the fundamental principles of biochemistry and for the development of pharmaceutical agents (Makhatadze, 1999; Monera, Kay, & Hodges, 1994).

Corrosion Inhibition

- In the realm of materials science, (4-Aminocyclohexyl)urea hydrochloride derivatives have been evaluated for their efficiency as corrosion inhibitors for mild steel in acidic environments. This application is crucial for industries seeking to prolong the lifespan of metal structures and components (Mistry, Patel, & Jauhari, 2011).

Propiedades

IUPAC Name |

(4-aminocyclohexyl)urea;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N3O.ClH/c8-5-1-3-6(4-2-5)10-7(9)11;/h5-6H,1-4,8H2,(H3,9,10,11);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYCWGXSOZANZSC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1N)NC(=O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Aminocyclohexyl)urea hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(Benzo[D]thiazol-2-YL)cyclopropanecarbonitrile](/img/structure/B1377035.png)

![3-Bromo-6-phenylpyrazolo[1,5-A]pyrimidine](/img/structure/B1377041.png)